molecular formula C18H20N2O B11306283 2-[(3,4-dimethylphenoxy)methyl]-4,6-dimethyl-1H-benzimidazole

2-[(3,4-dimethylphenoxy)methyl]-4,6-dimethyl-1H-benzimidazole

Cat. No.: B11306283
M. Wt: 280.4 g/mol
InChI Key: KBNYNMDDIHGKAM-UHFFFAOYSA-N
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Description

2-[(3,4-DIMETHYLPHENOXY)METHYL]-5,7-DIMETHYL-1H-1,3-BENZODIAZOLE is a complex organic compound with a unique structure that includes a benzodiazole core substituted with dimethylphenoxy and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-DIMETHYLPHENOXY)METHYL]-5,7-DIMETHYL-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting with the preparation of the benzodiazole core. This can be achieved through a cyclization reaction of appropriate precursors under controlled conditions. The dimethylphenoxy group is then introduced via a nucleophilic substitution reaction, where a suitable leaving group on the benzodiazole core is replaced by the dimethylphenoxy moiety .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-DIMETHYLPHENOXY)METHYL]-5,7-DIMETHYL-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzodiazole core .

Scientific Research Applications

2-[(3,4-DIMETHYLPHENOXY)METHYL]-5,7-DIMETHYL-1H-1,3-BENZODIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3,4-DIMETHYLPHENOXY)METHYL]-5,7-DIMETHYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-DIMETHYLPHENOXY)METHYL]-5,7-DIMETHYL-1H-1,3-BENZODIAZOLE
  • 2-[(2,6-DIMETHYLPHENOXY)METHYL]-5,7-DIMETHYL-1H-1,3-BENZODIAZOLE
  • 2-[(3,5-DIMETHYLPHENOXY)METHYL]-5,7-DIMETHYL-1H-1,3-BENZODIAZOLE

Uniqueness

What sets 2-[(3,4-DIMETHYLPHENOXY)METHYL]-5,7-DIMETHYL-1H-1,3-BENZODIAZOLE apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties that make it particularly useful in certain applications .

Properties

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

2-[(3,4-dimethylphenoxy)methyl]-4,6-dimethyl-1H-benzimidazole

InChI

InChI=1S/C18H20N2O/c1-11-7-14(4)18-16(8-11)19-17(20-18)10-21-15-6-5-12(2)13(3)9-15/h5-9H,10H2,1-4H3,(H,19,20)

InChI Key

KBNYNMDDIHGKAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=NC3=C(C=C(C=C3N2)C)C)C

Origin of Product

United States

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